molecular formula C9H7ClS B8650957 3-Chloro-7-methylbenzo[b]thiophene

3-Chloro-7-methylbenzo[b]thiophene

Cat. No.: B8650957
M. Wt: 182.67 g/mol
InChI Key: ALNILPAUPRMZLB-UHFFFAOYSA-N
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Description

3-Chloro-7-methylbenzo[b]thiophene is a sulfur-containing heterocyclic compound characterized by a fused benzene-thiophene ring system with chlorine and methyl substituents at the 3- and 7-positions, respectively. Its structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The chlorine atom acts as an electron-withdrawing group, while the methyl group donates electrons, creating a polarized aromatic system that influences reactivity and stability .

Properties

Molecular Formula

C9H7ClS

Molecular Weight

182.67 g/mol

IUPAC Name

3-chloro-7-methyl-1-benzothiophene

InChI

InChI=1S/C9H7ClS/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-5H,1H3

InChI Key

ALNILPAUPRMZLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CS2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Compound Substituents Electronic Effects Key Reactivity Observations
3-Chloro-7-methylbenzo[b]thiophene Cl (C3), CH₃ (C7) Polarized ring (EWG + EDG) Moderate electrophilic substitution
3-(Bromomethyl)-7-chlorobenzo[b]thiophene BrCH₂ (C3), Cl (C7) Stronger steric hindrance + EWG Higher reactivity in SN2 reactions
Benzo[b]thiophene No substituents Neutral aromatic system Prone to electrophilic attack at C2/C3
3-Methylthiophene derivatives CH₃ (C3) Electron-donating effect Enhanced Grignard reaction yields (67–80%)

Key Insights :

  • The bromomethyl group in 3-(bromomethyl)-7-chlorobenzo[b]thiophene increases steric bulk and reactivity in nucleophilic substitutions, unlike the methyl group in the target compound .
  • Methyl-substituted thiophenes (e.g., 3-methylthiophene) exhibit higher yields in Grignard reactions (67–80%) compared to unsubstituted analogs due to improved stability of intermediates .

Analogous Compounds :

  • Bis-heterocyclic thiophenes (e.g., pyrazolothieno[2,3-b]thiophenes): Synthesized via cyclocondensation, requiring nitrile intermediates and catalysts like triethylamine .
  • 3-(Bromomethyl)-7-chlorobenzo[b]thiophene : Prepared via bromination of methyl precursors, often used as a pharmaceutical intermediate (e.g., Sertaconazole impurity B) .

Yield Comparison :

  • Grignard reactions with 2-MeTHF achieve 67–80% yields for methyl-substituted thiophenes, surpassing traditional solvents like THF .
  • Bis-heterocyclic derivatives require multi-step syntheses with moderate yields (50–70%) due to complex ring formations .

Physicochemical Properties

Property This compound 3-(Bromomethyl)-7-chlorobenzo[b]thiophene Benzo[b]thiophene
Melting Point 85–90°C (estimated) 120–125°C 32°C
Solubility Low in water, high in organic solvents Similar, but lower in polar solvents High in hydrocarbons
Stability under HDS Moderate (chlorine hinders desulfurization) Low (bromine promotes degradation) High

Notes:

  • Chlorine and bromine substituents reduce hydrodesulfurization (HDS) efficiency compared to unsubstituted benzo[b]thiophene .
  • Methyl groups enhance solubility in non-polar media, critical for catalytic applications .

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